[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine
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Overview
Description
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine is a complex organic compound that features a pyrrolidine ring, an aminoethyl group, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to start with the synthesis of the pyrrolidine ring, followed by the introduction of the aminoethyl group and the cyclopropylmethyl group. The reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and cyclopropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered ring containing nitrogen, used as a precursor in organic synthesis.
Cyclopropylamine: A compound containing a cyclopropyl group and an amino group, used in medicinal chemistry.
Aminoethylpyrrolidine: A compound with both aminoethyl and pyrrolidine groups, similar in structure to [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine.
Uniqueness
This compound is unique due to its combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13(10-4-5-10)9-11-3-2-7-14(11)8-6-12/h10-11H,2-9,12H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWJDXZLQOARFC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CCN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1CCN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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